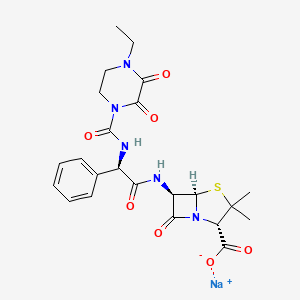

Piperacillin Sodium

Description

Properties

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIIGXFCMNQDS-IDYPWDAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61477-96-1 (Parent) | |

| Record name | Piperacillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048965 | |

| Record name | Piperacillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59703-84-3 | |

| Record name | Piperacillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98T69Q7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Piperacillin Sodium Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of piperacillin sodium against gram-negative bacteria. It delves into the core interactions with bacterial targets, mechanisms of resistance, and the experimental methodologies used to elucidate these processes.

Executive Summary

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] Its efficacy against a wide range of gram-negative bacteria stems from its ability to inhibit bacterial cell wall biosynthesis.[2] The primary mechanism of action involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][2] However, the emergence of resistance, primarily through enzymatic degradation by β-lactamases, altered target proteins, reduced membrane permeability, and active efflux, presents a significant clinical challenge. This guide will explore these mechanisms in detail, supported by quantitative data and experimental protocols.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of piperacillin is a direct consequence of its interference with the structural integrity of the bacterial cell wall.[2] This process can be broken down into several key stages:

-

Penetration of the Outer Membrane: As a hydrophilic molecule, piperacillin traverses the outer membrane of gram-negative bacteria primarily through porin channels.[3] The specific porins involved can vary between bacterial species, with OmpF and OmpC being significant channels in Escherichia coli.[1][4]

-

Interaction with Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, piperacillin targets and covalently binds to PBPs.[1][2] These enzymes are transpeptidases responsible for the cross-linking of peptidoglycan chains, a critical step in maintaining the cell wall's structural integrity.[5][6]

-

Inhibition of Cell Wall Synthesis: The acylation of the active site serine residue of PBPs by piperacillin is an irreversible reaction that inactivates the enzyme.[1] This prevents the formation of peptide cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure.[2]

-

Cell Lysis: The compromised cell wall ultimately leads to cell lysis and bacterial death.[2][7]

Targeting Specific Penicillin-Binding Proteins

Piperacillin exhibits differential affinity for various PBPs, which can influence its spectrum of activity. In Pseudomonas aeruginosa, piperacillin shows a high affinity for PBP3 and PBP4.[8][9] PBP3 is particularly crucial for cell division, and its inhibition leads to filamentation of the bacteria.

Diagram: Piperacillin Mechanism of Action

Caption: General mechanism of piperacillin action against gram-negative bacteria.

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to piperacillin is a multifaceted problem involving several key mechanisms:

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[10][11][12] Gram-negative bacteria can produce a wide variety of β-lactamases, often encoded on mobile genetic elements, facilitating their spread.[10][12] To counter this, piperacillin is frequently co-administered with a β-lactamase inhibitor, such as tazobactam.[2][13]

Alterations in Penicillin-Binding Proteins

Mutations in the genes encoding PBPs can lead to reduced binding affinity for piperacillin, thereby decreasing its efficacy.[1] This mechanism is a significant contributor to high-level resistance in some species.[14]

Reduced Permeability

Changes in the outer membrane permeability can restrict piperacillin's access to the periplasmic space. This is often due to mutations in the genes encoding porin channels, leading to a decrease in the number of functional porins or the expression of more restrictive porins.[3]

Efflux Pumps

Gram-negative bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, which can actively transport piperacillin out of the cell.[7][15][16] Overexpression of these pumps can lead to clinically significant levels of resistance.[17][18]

Diagram: Mechanisms of Piperacillin Resistance

Caption: Key mechanisms of resistance to piperacillin in gram-negative bacteria.

Quantitative Data

The susceptibility of gram-negative bacteria to piperacillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth.

| Gram-Negative Pathogen | Piperacillin MIC Range (µg/mL) | Piperacillin/Tazobactam MIC Range (µg/mL) |

| Escherichia coli | 1 - >128 | 0.25 - 128 |

| Klebsiella pneumoniae | 2 - >128 | 0.5 - 64 |

| Pseudomonas aeruginosa | 1 - >256 | 0.5 - 128 |

| Enterobacter cloacae | 2 - >128 | 1 - 64 |

| Acinetobacter baumannii | 4 - >256 | 2 - 128 |

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms. The tazobactam concentration is typically fixed at 4 µg/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of piperacillin that inhibits the visible growth of a bacterial isolate.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., sterile water or buffer) at a high concentration (e.g., 10,000 mg/L).

-

Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the piperacillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[19]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of piperacillin at which there is no visible growth (turbidity) in the well.

Diagram: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the binding affinity of piperacillin for specific PBPs.

Methodology:

-

Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and lyse them (e.g., by sonication or French press). Isolate the cell membranes by ultracentrifugation.

-

Competition Reaction: Incubate the isolated membranes with varying concentrations of unlabeled piperacillin for a specific time at 37°C to allow for binding to the PBPs.

-

Labeling: Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin FL or [³H]benzylpenicillin) to the reaction mixture and incubate for a short period. The labeled penicillin will bind to the PBPs that are not already occupied by piperacillin.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the labeled PBPs by fluorography (for fluorescent labels) or autoradiography (for radioactive labels). The intensity of the bands will be inversely proportional to the concentration of piperacillin, allowing for the determination of its binding affinity (IC₅₀).

β-Lactamase Activity Assay

Objective: To measure the activity of β-lactamase enzymes.

Methodology (Chromogenic Method):

-

Sample Preparation: Prepare a cell lysate from the bacterial strain of interest.

-

Assay Setup: In a microplate well, add the bacterial lysate to an assay buffer.

-

Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin, to the well.[20] Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.[11]

-

Kinetic Measurement: Measure the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[20]

-

Calculation: The rate of color change is directly proportional to the β-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve of a known β-lactamase.

Conclusion

This compound remains a vital antibiotic for the treatment of serious gram-negative bacterial infections. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP inactivation, is well-established. However, the continued evolution of bacterial resistance necessitates a deep and ongoing understanding of the molecular interplay between the antibiotic and its bacterial targets, as well as the mechanisms that bacteria employ to evade its action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these critical interactions, which is essential for the development of novel therapeutic strategies to combat antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. en.iacld.com [en.iacld.com]

- 15. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

Technical Guide: Synthesis of Piperacillin Sodium for Research Applications

This document provides an in-depth technical guide on the synthesis of piperacillin sodium, tailored for researchers, scientists, and professionals in drug development. It outlines the core chemical pathways, detailed experimental protocols, and quantitative data derived from established synthesis methodologies.

Introduction to Piperacillin

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] Its chemical structure features a polar side chain that enhances its penetration into Gram-negative bacteria and provides stability against many bacterial β-lactamase enzymes.[1] For therapeutic use, it is often combined with a β-lactamase inhibitor, such as tazobactam. The synthesis process for research applications primarily involves the semi-synthesis from an ampicillin precursor.[1] The final product, this compound, is the salt form used for administration.[2]

The core of the synthesis lies in the N-acylation of the primary amine group of ampicillin with an activated piperazine derivative.[3][4] This guide details the prevalent method using 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) as the acylating agent.

Core Synthesis Pathway

The primary pathway for synthesizing piperacillin involves a two-step process:

-

Acylation: Ampicillin is reacted with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) to form piperacillin acid. This reaction is highly sensitive to pH and temperature.[3][4]

-

Salt Formation: The resulting piperacillin acid is then converted to its sodium salt, this compound, to enhance its stability and solubility for formulation.[5]

The overall chemical transformation is depicted below.

Experimental Protocols

The following protocols are synthesized from established methodologies found in patent literature. They provide a comprehensive workflow for laboratory-scale synthesis.

This procedure involves the acylation of ampicillin trihydrate with EDPC in a buffered aqueous solution.

Materials:

-

Ampicillin Trihydrate

-

4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)

-

Buffer solution (e.g., ammonia-ammonium chloride, pH 8.0-9.0)[3]

-

Alkaline regulator (e.g., sodium bicarbonate solution, DBU)[6]

-

Acidic regulator (e.g., 1-5M Hydrochloric Acid)[3]

-

Deionized Water

-

Organic Solvent (e.g., Ethyl Acetate, Acetone)[3]

-

Reaction vessel with cooling and stirring capabilities

-

pH meter

Procedure:

-

Preparation: In a reactor cooled to 0-10°C, add Ampicillin Trihydrate, deionized water, and a buffer solution to maintain the initial pH between 6.0 and 9.0.[3] A typical ratio is 1g of Ampicillin to 10mL of water.[3]

-

Acylation Reaction: While maintaining the temperature at 0-10°C, slowly add EDPC to the reactor.[3] Concurrently, add an alkaline regulator dropwise to maintain the pH within the 6.0-9.0 range, as the reaction generates HCl which lowers the pH.[3]

-

Reaction Monitoring: Continue the reaction under these conditions with vigorous stirring for 30-60 minutes.[3]

-

Crystallization: Upon completion, add an organic solvent such as ethyl acetate or acetone to facilitate crystallization.[3] Control the temperature at approximately 15°C.[3]

-

Precipitation and Crystal Growth: Slowly add the acidic regulator (e.g., HCl) dropwise to adjust the final pH to 1.5-2.0. This will precipitate the piperacillin acid.[3] Allow the crystals to grow for at least 1 hour at a temperature between 0-10°C.[3]

-

Isolation: Filter the resulting solid product, wash the crystals with cold water, and dry under a vacuum to obtain the final piperacillin acid product.[3]

This procedure converts the synthesized piperacillin acid into its sodium salt.

Materials:

-

Piperacillin Acid (from step 3.1)

-

Salting Agent (e.g., Sodium Isooctanoate)[5]

-

Acetone[5]

-

Absolute Ethanol[5]

-

Sterile filtration system

Procedure:

-

Dissolution: Dissolve the piperacillin acid in a mixture of acetone and absolute ethanol. Stir until fully dissolved.[5]

-

Salt Formation: In a separate vessel, dissolve the sodium isooctanoate (salting agent) in acetone and ethanol.[5]

-

Reaction: Slowly add the sodium isooctanoate solution dropwise into the piperacillin acid solution while stirring. The reaction generates this compound.[5]

-

Crystallization: Continue to slowly add sterile acetone to the mixture to induce crystallization. The appearance of turbidity indicates the onset of precipitation. Seeding with a small amount of sterile this compound crystals can facilitate this process.[5]

-

Isolation and Drying: Allow the crystallization to proceed for 3-8 hours with stirring. Filter the crystals under sterile conditions, wash with sterile acetone, and dry under vacuum at 40°C to yield the final this compound powder.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process for piperacillin acid.

Quantitative Data Summary

The efficiency of piperacillin synthesis can vary based on the specific reagents and conditions used. The table below summarizes quantitative data reported in various methodologies.

| Parameter | Method 1 | Method 2 | Method 3 | Source |

| Starting Material | Ampicillin Trihydrate | Ampicillin Trihydrate | Ampicillin | [3],[6] |

| Acylating Agent | EDPC | EDPC | N-ethyl-2,3-dioxopiperazine + Triphosgene | [3],[6] |

| Base / Catalyst | Ammonia-Chloride Buffer | DBU / Sodium Acetate | Triethylamine | [3],[6] |

| Solvent System | Water / Buffered Solution | Dichloromethane, Ethyl Acetate, Water | Methylene Dichloride | [3],[6] |

| Reaction Temperature | 0 - 10°C | 5 - 20°C | Not Specified | [3],[6] |

| Final pH (Acid) | 1.5 - 2.0 | 3.12 | Not Specified | [3],[6] |

| Yield (Piperacillin Acid) | up to 98.2% | 88.8% (condensation step) | 92.9% | [3],[6] |

| Purity | 99.8% - 99.9% | Not Specified | 95.3% | [3] |

Table 1: Comparison of quantitative data from different piperacillin acid synthesis protocols.

References

- 1. Piperacillin - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H26N5NaO7S | CID 23666879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111377948A - The preparation technology of this compound - Google Patents [patents.google.com]

- 6. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of Piperacillin Sodium for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of piperacillin sodium, an essential antibiotic for laboratory research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support researchers in their understanding and utilization of this compound.

Core Physicochemical Properties

This compound is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] It is the sodium salt of piperacillin, a semi-synthetic derivative of ampicillin.[2][3] For laboratory use, it is typically supplied as a white to off-white crystalline powder or solid.[3][4][5]

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₆N₅NaO₇S | [4][6] |

| Molecular Weight | 539.54 g/mol | [4][6] |

| CAS Number | 59703-84-3 | [4][7] |

| Appearance | White or off-white crystalline powder/solid | [4][5] |

| pKa (Strongest Acidic) | 3.49 | [8][9] |

| pH (in aqueous solution) | 5.5 - 7.5 | [4][5] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical consideration for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Source(s) |

| Water | Freely soluble / Very soluble | [4][5][10] |

| Methanol | Freely soluble / Soluble | [3][10][11] |

| Ethanol | Soluble | [4][7][11] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [7] |

| Dimethylformamide (DMF) | ~10 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [7] |

| Acetone | Insoluble | [4] |

Thermal and Stability Data

| Property | Value | Source(s) |

| Melting Point | 140 – 147 °C | [4] |

| 183 - 185 °C (decomposition) | [11][12] | |

| Storage Temperature | 2 - 8 °C, protected from light | [4][11] |

| Stability in Solid State | ≥ 4 years at -20°C; At least 2 years at 2-8°C | [4][7] |

| Aqueous Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[7] Solutions in 0.9% sodium chloride injection are stable for up to four hours at 23°C.[13][14] | [7][13][14] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][8] Peptidoglycan provides structural integrity to the bacterial cell wall.

The binding of piperacillin to PBPs inactivates these enzymes, thereby interfering with the cross-linking of peptidoglycan chains.[2][6] This disruption leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.[2][6]

Caption: Mechanism of action of piperacillin leading to bacterial cell death.

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of a solid API like this compound, based on standard pharmaceutical testing methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Materials:

-

This compound

-

Purified, deionized water

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.

-

Dilute the sample to an appropriate concentration.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the solubility based on the concentration and dilution factor.

Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for determining the melting range of a substance.

Materials:

-

This compound, finely powdered and dried

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Load a small amount of the powdered this compound into a capillary tube, packing it to a height of 2.5-3.5 mm.[15]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. Within 5°C of the expected melting point, reduce the heating rate to approximately 1°C per minute.[15]

-

Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely liquid (clear point).[15]

-

The melting range is the interval between the onset and clear points.

pH Measurement of an Aqueous Solution

This procedure follows the principles outlined in USP General Chapter <791>.[16]

Materials:

-

This compound

-

Purified, deionized water

-

Calibrated pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.[17]

-

Prepare a solution of this compound in water at a specified concentration (e.g., 1.0 g in 4 mL).[10]

-

Maintain the temperature of the solution at 25 ± 2°C.[16]

-

Immerse the pH electrode in the solution and stir gently.

-

Allow the reading to stabilize and record the pH value.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of an ionizable substance.

Materials:

-

This compound

-

Purified, deionized water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of water to create a solution of known concentration.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add the titrant (strong base for an acidic compound) from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Workflow for Physicochemical Characterization

The characterization of an active pharmaceutical ingredient (API) like this compound is a systematic process. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the physicochemical characterization of an API.

References

- 1. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. eurjchem.com [eurjchem.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. rheolution.com [rheolution.com]

- 6. frederick.cancer.gov [frederick.cancer.gov]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]

- 10. farayandpowder.com [farayandpowder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 15. thinksrs.com [thinksrs.com]

- 16. uspbpep.com [uspbpep.com]

- 17. mt.com [mt.com]

The Advent of a Semisynthetic Penicillin: An In-depth Technical Guide on the Early Discovery and Development of Piperacillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational stages of piperacillin's journey from a laboratory curiosity to a clinically significant antibiotic. We will explore its chemical synthesis, in vitro and in vivo preclinical evaluations, and the early clinical investigations that established its role in combating bacterial infections.

Genesis and Chemical Synthesis

Piperacillin, a ureidopenicillin, emerged from the strategic modification of the ampicillin molecule. Its development was driven by the need for broader-spectrum penicillins with enhanced activity against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa.

Synthesis Pathway

The semi-synthesis of piperacillin involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus, a common precursor for many penicillin antibiotics. A key intermediate in this process is the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)[1][2]. The synthesis is sensitive to reaction conditions such as pH and mixing, which can influence the yield and purity of the final product[2].

Experimental Protocol: Laboratory-Scale Synthesis

While industrial production methods are highly optimized, a general laboratory-scale synthesis can be described as follows. This protocol is a composite from various patented methods and should be adapted with appropriate safety precautions.

Materials:

-

Ampicillin trihydrate

-

4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC)

-

Dichloromethane

-

Water

-

Buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride)[3]

-

Alkaline regulator (e.g., sodium acetate or DBU)[4]

-

Acidic regulator (e.g., hydrochloric acid)[3]

-

Acetone[5]

-

Ethyl acetate[3]

Procedure:

-

Preparation of Ampicillin Suspension: Suspend ampicillin trihydrate in a mixture of water and a suitable buffer solution within a reaction vessel. The pH is typically maintained between 6.0 and 9.0[3].

-

Acylation Reaction: Cool the suspension to 0-10°C. Separately, dissolve EDPC in a solvent like dichloromethane. Add the EDPC solution dropwise to the ampicillin suspension while vigorously stirring. During the addition, maintain the pH of the reaction mixture between 6.0 and 9.0 by adding an alkaline regulator[3][4]. The reaction is typically allowed to proceed for 30-60 minutes[3].

-

Crystallization and Isolation: After the reaction is complete, add a solvent such as acetone or ethyl acetate to induce crystallization. Adjust the pH to 1.5-2.0 with an acidic regulator to precipitate the piperacillin acid[3]. Allow the crystals to grow at a low temperature (0-10°C) for approximately one hour[3].

-

Purification: Collect the piperacillin acid crystals by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum[5].

In Vitro Activity: Spectrum of a New Antibiotic

The initial evaluation of any new antibiotic lies in its in vitro activity against a broad range of clinically relevant bacteria. Early studies in the 1980s focused on determining the Minimum Inhibitory Concentrations (MICs) of piperacillin against various Gram-positive, Gram-negative, and anaerobic organisms.

Experimental Protocol: MIC Determination

The MIC of piperacillin was determined using standardized methods such as broth microdilution or agar dilution, following the guidelines of the time, which are precursors to today's CLSI and EUCAST standards.

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of piperacillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of piperacillin that completely inhibits visible bacterial growth.

Agar Dilution Method:

-

Preparation of Antibiotic Plates: Incorporate serial two-fold dilutions of piperacillin into molten Mueller-Hinton agar and pour into petri dishes.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of piperacillin that prevents the growth of a visible colony.

In Vitro Susceptibility Data (Early 1980s)

The following table summarizes the in vitro activity of piperacillin against a range of bacteria from studies conducted in the early 1980s.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Negative Aerobes | ||

| Escherichia coli | 1 | 4 |

| Klebsiella pneumoniae | 4 | 16 |

| Enterobacter cloacae | 2 | 32 |

| Serratia marcescens | 2 | 16 |

| Proteus mirabilis | 0.5 | 2 |

| Pseudomonas aeruginosa | 4 | 16 |

| Haemophilus influenzae | ≤0.06 | 0.12 |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus | 1 | 32 |

| Streptococcus pneumoniae | ≤0.06 | 0.25 |

| Enterococcus faecalis | 2 | 4 |

| Anaerobes | ||

| Bacteroides fragilis group | 8 | 32 |

| Clostridium perfringens | ≤0.06 | 0.25 |

| Peptostreptococcus spp. | 0.5 | 2 |

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a representative compilation from early literature.

Preclinical In Vivo Evaluation

Following promising in vitro results, the efficacy and safety of piperacillin were evaluated in various animal models of infection. These studies were crucial in determining the potential therapeutic utility and establishing dosing parameters for subsequent human trials.

Experimental Protocol: Murine Infection Models

Mice are commonly used in preclinical studies due to their genetic homogeneity and well-characterized immune systems. Various infection models were employed to assess piperacillin's efficacy.

Systemic Infection (Sepsis) Model:

-

Animal Model: Neutropenic mice are often used to simulate conditions in immunocompromised patients. Neutropenia is typically induced by cyclophosphamide administration.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., E. coli, K. pneumoniae, P. aeruginosa)[6].

-

Treatment: Piperacillin is administered subcutaneously or intravenously at various doses and schedules, starting shortly after infection[7].

-

Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is calculated[8].

Thigh Infection Model:

-

Animal Model: Neutropenic mice are used.

-

Infection: A localized infection is established by injecting a bacterial suspension into the thigh muscle[7].

-

Treatment: Piperacillin is administered at various doses and schedules.

-

Endpoint: The efficacy is determined by quantifying the reduction in bacterial load (CFU/gram of tissue) in the infected thigh compared to untreated controls after a specific duration of treatment (e.g., 24 hours)[7].

Lung Infection (Pneumonia) Model:

-

Animal Model: Mice are rendered neutropenic.

-

Infection: A respiratory infection is induced by intranasal or intratracheal instillation of a bacterial suspension[7].

-

Treatment: Piperacillin is administered systemically.

-

Endpoint: Efficacy is assessed by measuring the reduction in bacterial CFU in the lungs and/or by observing survival rates[7].

Summary of Preclinical Efficacy

Early in vivo studies demonstrated the potent bactericidal activity of piperacillin against a range of pathogens in various murine infection models. The efficacy was shown to be dose-dependent, and these studies helped to establish the pharmacokinetic/pharmacodynamic (PK/PD) parameter of time above MIC (%T>MIC) as a key predictor of efficacy for penicillins.

Early Clinical Development

The successful preclinical evaluation of piperacillin paved the way for its investigation in human subjects. Early-phase clinical trials focused on establishing its safety, tolerability, and pharmacokinetic profile in healthy volunteers, followed by dose-finding and efficacy studies in patients with various infections.

Phase I Clinical Trials in Healthy Volunteers

Phase I studies are designed to assess the safety and pharmacokinetic profile of a new drug in a small number of healthy individuals.

Experimental Protocol: Single Ascending Dose Study

-

Subjects: A small cohort of healthy adult volunteers.

-

Design: A single intravenous dose of piperacillin is administered. The dose is escalated in subsequent cohorts of subjects.

-

Data Collection: Blood and urine samples are collected at predefined time points to measure piperacillin concentrations. Vital signs and any adverse events are closely monitored.

-

Pharmacokinetic Analysis: The collected data are used to determine key pharmacokinetic parameters.

Pharmacokinetic Parameters of Piperacillin in Healthy Volunteers (Single IV Dose)

| Parameter | Value (Mean ± SD) or Range |

| Elimination Half-life (t½) (hours) | 0.8 - 0.9 |

| Volume of Distribution (Vd) (L) | ~13.7 |

| Total Body Clearance (CL) (L/hour) | ~8.22 |

| Urinary Excretion (% of unchanged drug) | 46 - 56.7 |

Data compiled from early Phase I studies. Values can vary based on the specific study design and analytical methods.[9]

Early Clinical Efficacy (Phase II/III)

Following the establishment of a favorable safety and pharmacokinetic profile, piperacillin was evaluated in patients with various infections. Early studies often focused on complicated infections where broad-spectrum coverage was necessary.

Clinical Trial in Intra-abdominal Infections

One of the key early indications for piperacillin was the treatment of intra-abdominal infections, which are often polymicrobial.

Study Design:

-

Population: Patients with complicated intra-abdominal infections requiring surgical intervention.

-

Intervention: Piperacillin administered intravenously, often compared to a standard combination therapy of the time.

-

Endpoints: The primary endpoints were clinical cure (resolution of signs and symptoms of infection) and microbiological eradication (elimination of the causative pathogens).

Summary of Clinical Efficacy in Intra-abdominal Infections

| Outcome | Piperacillin | Comparator (e.g., Gentamicin + Clindamycin) |

| Clinical Cure Rate | ~88-91% | ~69-74% |

| Microbiological Eradication | ~87-93% | ~74-76% |

Data represents findings from early comparative clinical trials.

Conclusion

The early discovery and development of piperacillin marked a significant advancement in the field of antibacterial therapy. Through a targeted semi-synthetic approach, a potent broad-spectrum penicillin with valuable activity against Gram-negative pathogens, including Pseudomonas aeruginosa, was introduced. Its development followed a rigorous pathway of in vitro characterization, preclinical in vivo evaluation in various animal models, and phased clinical trials that established its safety and efficacy. This foundational work laid the groundwork for piperacillin's long-standing role as a cornerstone antibiotic in the treatment of serious bacterial infections.

References

- 1. Piperacillin - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 4. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]

- 5. CN111377948A - The preparation technology of piperacillin sodium - Google Patents [patents.google.com]

- 6. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relevance of various animal models of human infections to establish therapeutic equivalence of a generic product of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Piperacillin Sodium's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of piperacillin sodium to its molecular targets, the penicillin-binding proteins (PBPs). Piperacillin, a broad-spectrum ureidopenicillin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Understanding the specifics of its interaction with various PBPs is critical for optimizing therapeutic strategies, overcoming resistance, and developing novel antibacterial agents.

Core Mechanism of Action: PBP Inhibition

Piperacillin, like all β-lactam antibiotics, functions by inhibiting the activity of penicillin-binding proteins.[1][2][3][4] These enzymes are essential for the final steps of peptidoglycan synthesis, a process crucial for maintaining the structural integrity of the bacterial cell wall.[4] The mechanism involves several key steps:

-

Structural Mimicry : The β-lactam ring of piperacillin is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidase activity.[4] This similarity allows piperacillin to fit into the PBP active site.

-

Covalent Bonding : Once in the active site, the strained β-lactam ring opens, and the carbonyl group forms a stable, irreversible covalent acyl-enzyme complex with a critical serine residue.[1][4]

-

Enzyme Inactivation : This acylation effectively inactivates the PBP, preventing it from performing its cross-linking function (transpeptidation) in peptidoglycan synthesis.[3][4]

-

Cell Lysis : The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][2]

Piperacillin's chemical structure, specifically its polar side chain, enhances its penetration into Gram-negative bacteria and its affinity for certain PBPs, such as PBP3, contributing to its potent activity against pathogens like Pseudomonas aeruginosa.[1][4]

Caption: Mechanism of Piperacillin Action.

Quantitative Binding Affinity Data

The affinity of piperacillin for different PBPs varies between bacterial species and is a key determinant of its spectrum of activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the drug required to inhibit 50% of PBP activity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (IC50) | Comments | Citation(s) |

| Escherichia coli | PBP1b | 4.55 mg/L | Mezlocillin and piperacillin showed lower affinities for PBP1b than furbenicillin. | [5] |

| PBP2 | 0.37 mg/L | Mezlocillin and piperacillin showed lower affinities for PBP2 than furbenicillin. | [5] | |

| PBP3 | < 0.06 mg/L | Piperacillin demonstrates high affinity for PBP3. | [5][6][7] | |

| Pseudomonas aeruginosa | PBP1a | Modest Binding | Penicillins bind preferentially to PBP1a, PBP1b, and PBP3. | [8] |

| PBP1b | Modest Binding | Penicillins bind preferentially to PBP1a, PBP1b, and PBP3. | [8] | |

| PBP3 | ~2.0 mg/L | This concentration elicited 50% PBP3 binding in whole cells. | [8][9] | |

| PBP3 | ~0.05 mg/L | In lysed cells, a 40-fold lower concentration was needed to inhibit PBP3. | [9] | |

| PBP4 | Preferential Binding | Penicillins bound preferentially to PBP3 and PBP4. | [8][9] | |

| Streptococcus pneumoniae | PBP2x | 17 nM | Determined using a fluorescence polarization assay with purified PBP2x. | [10] |

| Veillonella spp. | ~66 kDa PBP | High Affinity | This PBP showed the greatest affinity for penicillins. Reduced binding was observed in piperacillin-resistant strains. | [11] |

| Staphylococcus aureus (MRSA) | PBP2a | Low Affinity | PBP2a, encoded by the mecA gene, is known for its intrinsically low affinity for most β-lactams, including piperacillin. | [1][12][13] |

The Piperacillin Paradox in Streptococcus pneumoniae

In S. pneumoniae, an interesting phenomenon known as the "piperacillin paradox" has been observed. Although piperacillin's most reactive target is PBP2x (involved in cell septation), resistance mutations are primarily selected in PBP2b (involved in peripheral cell wall elongation).[14][15] The inhibition of PBP2x is consistent with the "lemon-shaped" cell morphology induced by piperacillin treatment.[14][15] This suggests a complex interplay between target affinity and the physiological consequences of PBP inhibition, where alterations in the less-sensitive target (PBP2b) provide a more viable pathway to resistance.

Caption: The Piperacillin Paradox in S. pneumoniae.

Experimental Protocols: Determining PBP Binding Affinity

A standard method for determining the binding affinity of piperacillin for various PBPs is the in-situ competitive binding assay using a fluorescent penicillin derivative, such as Bocillin-FL.[6][10] This method allows for the assessment of PBP inhibition in live, intact bacterial cells or in prepared membrane fractions.

Detailed Methodology

-

Bacterial Culture and Preparation :

-

Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to the mid-exponential growth phase.

-

Harvest cells by centrifugation and wash with a suitable buffer, such as phosphate-buffered saline (PBS).

-

For whole-cell assays, resuspend the cell pellet in PBS.

-

For membrane fraction assays, lyse the cells (e.g., by sonication) and isolate the membrane proteome via ultracentrifugation.

-

-

Competitive Inhibition :

-

Aliquot the prepared cells or membrane fractions.

-

Add varying concentrations of piperacillin (from sub-inhibitory to supra-inhibitory levels) to the aliquots. A control sample with no piperacillin is included.

-

Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C to allow piperacillin to bind to its target PBPs.[9][16]

-

-

Fluorescent Labeling :

-

Add a fixed, saturating concentration of Bocillin-FL to each sample.

-

Incubate for a further period (e.g., 15 minutes) at 37°C.[9] Bocillin-FL will bind to the active sites of any PBPs that were not inhibited by piperacillin.

-

-

Protein Separation and Visualization :

-

Stop the labeling reaction and prepare the samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Separate the proteins by SDS-PAGE.[6]

-

Visualize the fluorescently labeled PBPs using a biomolecular imager or fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 530 nm emission).[6][9]

-

-

Data Analysis and IC50 Determination :

-

Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.[6][16]

-

For each piperacillin concentration, calculate the percentage of PBP labeling relative to the no-piperacillin control.

-

Plot the percentage of PBP labeling against the logarithm of the piperacillin concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of piperacillin that results in a 50% reduction in Bocillin-FL labeling.[6]

-

Caption: Workflow for PBP Competitive Binding Assay.

References

- 1. Piperacillin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 5. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of β-lactam action in Streptococcus pneumoniae: the piperacillin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Piperacillin Sodium

This technical guide provides a comprehensive overview of the crystal structure and molecular weight of piperacillin sodium, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details experimental methodologies, and includes a visualization of the drug's mechanism of action.

Core Physicochemical Data

This compound is a widely used broad-spectrum β-lactam antibiotic. An understanding of its fundamental physicochemical properties is crucial for its development, formulation, and clinical application.

| Property | Value | Source |

| Molecular Weight | 539.54 g/mol | [1][2][3] |

| Molecular Formula | C23H26N5NaO7S | [1][2][3] |

| Appearance | White crystalline powder | [3] |

Crystal Structure

Experimental Protocols

The following sections detail the standard experimental procedures for determining the crystal structure and molecular weight of a pharmaceutical compound like this compound.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.

1. Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water) is a common method for growing single crystals.

-

The solution should be left undisturbed in a vibration-free environment to allow for the formation of well-ordered crystals.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to aid in ionization.

2. Ionization:

-

Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+ or [M+Na]+) are released into the gas phase.

3. Mass Analysis:

-

The generated ions are guided into a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

The peak corresponding to the molecular ion is identified to determine the molecular weight of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Mechanism of Action

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] This process is initiated by the binding of piperacillin to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][5] The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis.[5]

Caption: Mechanism of action of this compound.

References

- 1. This compound | C23H26N5NaO7S | CID 23666879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:8233) [ebi.ac.uk]

- 3. 59703-84-3 CAS MSDS (this compound salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Piperacillin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. urology-textbook.com [urology-textbook.com]

Initial Studies on Bacterial Resistance to Piperacillin: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research on bacterial resistance to piperacillin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early clinical observations, the elucidation of resistance mechanisms, and the experimental methodologies that underpinned these discoveries.

Early Clinical Observations and the Emergence of Resistance

Piperacillin, a broad-spectrum β-lactam antibiotic, was introduced as a potent agent against a wide range of Gram-negative and Gram-positive bacteria. However, early clinical experiences, particularly in the 1980s, quickly highlighted the challenge of acquired resistance, especially in serious infections caused by Pseudomonas aeruginosa.

A 1980 clinical trial involving 20 patients with serious infections serves as a key initial study. While the overall clinical and bacteriological response rates were 75% and 70%, respectively, a concerning trend emerged among patients infected with P. aeruginosa. In this subgroup, four out of five patients did not respond to piperacillin therapy. Notably, in two of these cases, clinical relapse was directly associated with the development of piperacillin-resistant P. aeruginosa. This early study suggested that using piperacillin as a single agent for severe Gram-negative infections, particularly those caused by P. aeruginosa, might be ill-advised due to the risk of resistance acquisition.

Core Mechanisms of Piperacillin Resistance

Initial investigations into the molecular basis of piperacillin resistance identified several key mechanisms that bacteria employ to circumvent the antibiotic's action. These mechanisms, often working in concert, present a significant challenge to effective antimicrobial therapy. The primary mechanisms identified in early and subsequent foundational studies include the production of β-lactamase enzymes, alterations in outer membrane permeability through porin channels, and the active removal of the antibiotic via efflux pumps.

β-Lactamase Production: The Primary Line of Defense

The most significant and widespread mechanism of resistance to piperacillin is the enzymatic inactivation of the drug by β-lactamases.[1][2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3] Several classes of β-lactamases have been implicated in piperacillin resistance.

-

TEM-1 and SHV-1: These plasmid-mediated β-lactamases are among the most common in Gram-negative bacteria.[4] While they efficiently hydrolyze penicillins like piperacillin, their activity can be overcome by β-lactamase inhibitors such as tazobactam.[1][5] However, hyperproduction of these enzymes, often due to mutations in promoter regions or gene amplification, can lead to resistance even to piperacillin/tazobactam combinations.[5][6][7]

-

OXA-1: This Class D β-lactamase is notable for its resistance to inhibition by clavulanic acid and tazobactam, making it a significant contributor to resistance against β-lactam/β-lactamase inhibitor combinations.[6]

-

AmpC β-Lactamases: These are typically chromosomally encoded and can be induced or constitutively overexpressed in bacteria like Enterobacter, Citrobacter, and Serratia species.[1][2] Derepression of AmpC enzymes confers resistance to a broad range of β-lactams, including piperacillin.[1]

The following diagram illustrates the workflow for identifying β-lactamase-mediated resistance.

Workflow for investigating β-lactamase-mediated piperacillin resistance.

Altered Porin Expression

The outer membrane of Gram-negative bacteria contains porin channels that regulate the influx of molecules, including antibiotics. Down-regulation or loss of these porins, such as OmpF in E. coli, can decrease the intracellular concentration of piperacillin, contributing to resistance.[8] This mechanism is often found in conjunction with β-lactamase production, creating a synergistic effect that significantly elevates the level of resistance.[9]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell.[8] The overexpression of multi-drug resistance (MDR) efflux pumps is a recognized mechanism of resistance in various bacteria, including P. aeruginosa.[10][11] While often associated with resistance to other classes of antibiotics, these pumps can also contribute to reduced susceptibility to piperacillin by lowering its intracellular accumulation.

The following diagram illustrates the interplay of these core resistance mechanisms.

Core mechanisms of bacterial resistance to piperacillin.

Quantitative Data from Early Studies

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's efficacy. The following tables summarize representative MIC data from studies investigating piperacillin resistance.

Table 1: Piperacillin MICs for P. aeruginosa Before and After Treatment

| Isolate Pair | Source of Isolation | Piperacillin MIC (µg/mL) - Pre-treatment | Piperacillin MIC (µg/mL) - Post-treatment (Relapse) |

| Patient 1 | Blood | 8 | >128 |

| Patient 2 | Sputum | 16 | 256 |

Data adapted from a 1980 clinical trial demonstrating the development of resistance in P. aeruginosa during therapy.[12]

Table 2: Impact of β-Lactamase Production on Piperacillin MIC in E. coli

| E. coli Strain | Relevant Genotype | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL) |

| Control | Wild Type | 2 | 2 |

| TEM-1 Producer | blaTEM-1 (plasmid) | 2048 | 8 |

| TEM-1 Hyperproducer | blaTEM-1 with strong promoter (Pa/Pb) | >1024 | >256 |

| OXA-1 Producer | blaOXA-1 (plasmid) | 512 | 256 |

Data compiled from studies on the effects of different β-lactamases on piperacillin susceptibility.[4][6]

Experimental Protocols

The characterization of piperacillin resistance relies on a combination of microbiological and molecular techniques. The following are detailed methodologies for key experiments cited in foundational research.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is a gold standard for determining the MIC of an antibiotic.

Objective: To determine the minimum concentration of piperacillin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Piperacillin stock solution

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of piperacillin is prepared in MHB across the wells of a microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculation: The standardized bacterial suspension is diluted and added to each well (except the sterility control) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of piperacillin at which there is no visible growth (turbidity).

β-Lactamase Activity Assay: Nitrocefin Test

This is a rapid colorimetric assay to detect the presence of β-lactamase activity.

Objective: To qualitatively determine if a bacterial isolate produces β-lactamases.

Materials:

-

Nitrocefin solution (a chromogenic cephalosporin)

-

Bacterial colonies from an agar plate

-

Microscope slide or filter paper

Procedure:

-

A small amount of bacterial colony is smeared onto a microscope slide or a piece of filter paper.

-

A drop of the nitrocefin solution is added to the bacterial smear.

-

Observation: The development of a pink to red color within 5-10 minutes indicates the hydrolysis of the β-lactam ring in nitrocefin, confirming the presence of β-lactamase.

Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)

PCR is used to amplify and detect the presence of specific β-lactamase genes.

Objective: To identify the genetic determinants of resistance (e.g., blaTEM, blaSHV, blaOXA).

Materials:

-

Extracted bacterial DNA (template)

-

Gene-specific primers for the target β-lactamase genes

-

Taq polymerase, dNTPs, and PCR buffer

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

Reaction Setup: The PCR master mix, containing the buffer, dNTPs, primers, and Taq polymerase, is prepared. The template DNA is added to the reaction tubes.

-

Amplification: The tubes are placed in a thermal cycler, which runs a program of repeated cycles of denaturation, annealing, and extension to amplify the target gene.

-

Detection: The PCR products are separated by size using agarose gel electrophoresis. The presence of a band of the expected size, when compared to a DNA ladder, indicates the presence of the specific β-lactamase gene.

Conclusion

The initial studies on piperacillin resistance laid the groundwork for our current understanding of the complex interplay between antibiotic use and bacterial evolution. The rapid emergence of resistance in clinical settings, particularly against formidable pathogens like P. aeruginosa, underscored the limitations of monotherapy and catalyzed the development of β-lactamase inhibitors. The elucidation of key resistance mechanisms, dominated by β-lactamase production but also involving porin loss and efflux pumps, has been crucial for developing diagnostic strategies and guiding therapeutic decisions. The experimental protocols established in these early investigations remain fundamental to the ongoing surveillance and characterization of antibiotic resistance today. This guide serves as a testament to the foundational research that continues to inform the fight against antimicrobial resistance.

References

- 1. Evolution of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Piperacillin-Tazobactam (TZP) Resistance in Escherichia coli Due to Hyperproduction of TEM-1 β-Lactamase Mediated by the Promoter Pa/Pb [frontiersin.org]

- 5. Piperacillin/tazobactam resistance in a clinical isolate of Escherichia coli due to IS26-mediated amplification of blaTEM-1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Efflux pumps expression and its association with porin down-regulation and β-lactamase production among Pseudomonas aeruginosa causing bloodstream infections in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Clinical trial of piperacillin with acquisition of resistance by Pseudomonas and clinical relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Piperacillin Sodium In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is frequently used in combination with the β-lactamase inhibitor tazobactam to extend its spectrum of activity against many bacteria that produce β-lactamase enzymes. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.

These application notes provide detailed protocols for the in vitro susceptibility testing of piperacillin sodium, with a focus on the combination with tazobactam, as this is its most common clinical formulation. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Methods

The fundamental principle of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or to measure the extent of growth inhibition around a disk impregnated with the agent. These results are then interpreted using established breakpoints to categorize the isolate as susceptible, intermediate, or resistant to the tested antimicrobial agent.

The primary methods for piperacillin susceptibility testing include:

-

Broth Dilution: This method involves challenging the test organism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

-

Disk Diffusion (Kirby-Bauer): This method involves placing paper disks impregnated with a specific amount of the antimicrobial agent onto an agar plate that has been inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

-

Gradient Diffusion (ETEST): This method utilizes a plastic strip with a predefined gradient of the antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the strip.

Experimental Protocols

Broth Microdilution MIC Testing

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[1]

Materials:

-

This compound (with or without tazobactam)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of piperacillin (and tazobactam, if applicable) at a concentration of 1280 µg/mL. For piperacillin/tazobactam, tazobactam is typically maintained at a fixed concentration of 4 µg/mL in the final test wells.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of piperacillin concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Inoculation of Plates: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of piperacillin that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Testing

This is a widely used and cost-effective method for routine susceptibility testing.[2][3][4][5]

Materials:

-

Piperacillin (100 µg) or Piperacillin/Tazobactam (100/10 µg) disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.

-

Press the swab firmly against the inside wall of the tube to remove excess fluid.

-

Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Application of Disks:

-

Aseptically apply the piperacillin or piperacillin/tazobactam disks to the surface of the inoculated agar plate.

-